4-cyano-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of 4-cyano-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature yields the desired N-substituted cyanoacetamide compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a thiazole ring, with a cyano group and a pyridine moiety. The specific arrangement of atoms and functional groups determines its properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can undergo nucleophilic substitution, condensation, and cyclization reactions to form novel heterocyclic compounds. Its active hydrogen on C-2 enables it to react with common bidentate reagents, leading to diverse heterocyclic products .
Physical and Chemical Properties Analysis
- Melting Point : The melting point of this compound is approximately .
- Spectroscopic Data : The compound exhibits characteristic peaks in its IR, 1H-NMR, and 13C-NMR spectra, which provide information about its functional groups and connectivity .
Mechanism of Action
Properties
IUPAC Name |
4-cyano-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c17-9-11-4-6-12(7-5-11)15(21)20-16-19-14(10-22-16)13-3-1-2-8-18-13/h1-8,10H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHYIZAYSSTERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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